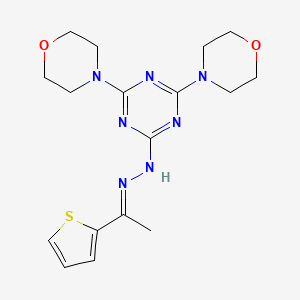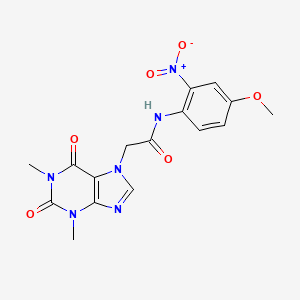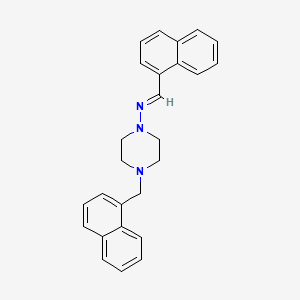![molecular formula C24H22O5 B11677577 2-methoxy-4-[(E)-2-phenylethenyl]phenyl 2,6-dimethoxybenzoate](/img/structure/B11677577.png)
2-methoxy-4-[(E)-2-phenylethenyl]phenyl 2,6-dimethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-4-[(E)-2-phenylethenyl]phenyl 2,6-dimethoxybenzoate is an organic compound with the molecular formula C24H22O5 It is a complex ester that features both methoxy and phenylethenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-[(E)-2-phenylethenyl]phenyl 2,6-dimethoxybenzoate typically involves the esterification of 2-methoxy-4-[(E)-2-phenylethenyl]phenol with 2,6-dimethoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-4-[(E)-2-phenylethenyl]phenyl 2,6-dimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The phenylethenyl group can be reduced to form the corresponding ethyl derivative.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-methoxy-4-[(E)-2-phenylethenyl]benzoic acid.
Reduction: Formation of 2-methoxy-4-[(E)-2-phenylethyl]phenyl 2,6-dimethoxybenzoate.
Substitution: Formation of derivatives with different functional groups replacing the methoxy groups.
Scientific Research Applications
2-methoxy-4-[(E)-2-phenylethenyl]phenyl 2,6-dimethoxybenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules
Mechanism of Action
The mechanism of action of 2-methoxy-4-[(E)-2-phenylethenyl]phenyl 2,6-dimethoxybenzoate involves its interaction with specific molecular targets. The compound’s methoxy and phenylethenyl groups allow it to interact with enzymes and receptors, potentially inhibiting or activating certain biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-4-[(E)-2-phenylethenyl]phenyl 3,4,5-trimethoxybenzoate
- 2-methoxy-4-[(E)-2-(2-thienylcarbonyl)carbohydrazonoyl]phenyl 4-methoxybenzoate
- 2-methoxy-4-[(E)-2-(phenylacetyl)carbohydrazonoyl]phenyl 4-methoxybenzoate
Uniqueness
2-methoxy-4-[(E)-2-phenylethenyl]phenyl 2,6-dimethoxybenzoate is unique due to its specific combination of methoxy and phenylethenyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C24H22O5 |
|---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-2-phenylethenyl]phenyl] 2,6-dimethoxybenzoate |
InChI |
InChI=1S/C24H22O5/c1-26-20-10-7-11-21(27-2)23(20)24(25)29-19-15-14-18(16-22(19)28-3)13-12-17-8-5-4-6-9-17/h4-16H,1-3H3/b13-12+ |
InChI Key |
HQOONVZOGKECMN-OUKQBFOZSA-N |
Isomeric SMILES |
COC1=C(C(=CC=C1)OC)C(=O)OC2=C(C=C(C=C2)/C=C/C3=CC=CC=C3)OC |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)OC2=C(C=C(C=C2)C=CC3=CC=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-N-(4-chlorophenyl)-2-{[4-chloro-3-(trifluoromethyl)phenyl]imino}-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11677497.png)
![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11677503.png)
![Methyl [3-(4-fluorophenyl)-5-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]acetate](/img/structure/B11677510.png)

![[(4-Methoxy-6-methyl-pyrimidin-2-yl)-(toluene-4-sulfonyl)-amino]-acetic acid methyl ester](/img/structure/B11677516.png)
![5-cyano-6-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-(2-methylphenyl)-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B11677521.png)

![ethyl 1-(4-chlorophenyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B11677534.png)
![3-nitro-N'-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]benzohydrazide](/img/structure/B11677556.png)
![N'-[(Z)-(2-Hydroxyphenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B11677560.png)
![ethyl 5-(2-methoxynaphthalen-1-yl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11677563.png)
![Ethyl 2-[(biphenyl-4-ylcarbonyl)amino]-4-(2-methylpropyl)thiophene-3-carboxylate](/img/structure/B11677565.png)
![Ethyl 3-bromo-5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B11677571.png)

